9-(3-methoxyphenyl)-2-(4-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The compound contains a purine core, which is a bicyclic aromatic ring system composed of a pyrimidine ring fused to an imidazole ring. It also has methoxyphenyl, nitrophenyl, and carboxamide substituents attached to the purine core. These functional groups could significantly influence the compound’s reactivity and interactions with biological targets .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by its functional groups. For instance, the nitro group is electron-withdrawing and could make the compound susceptible to nucleophilic attack .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the nitro group could increase the compound’s polarity .Scientific Research Applications
Synthesis and Structural Analysis
Several studies have focused on synthesizing and analyzing the structural properties of compounds related to 9-(3-methoxyphenyl)-2-(4-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide and its derivatives. Notably, Lalpara et al. (2021) synthesized a series of compounds, including dihydropyrimidine derivatives, and characterized them using NMR, IR spectroscopy, and mass spectrometry. These compounds exhibited in vitro antidiabetic activity, assessed through α-amylase inhibition assays (Lalpara et al., 2021). Furthermore, Wang et al. (2016) synthesized 3-morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one, an important intermediate for the synthesis of various biologically active compounds, indicating the significance of this chemical structure in developing potential drug candidates (Wang et al., 2016).
Biological Applications and Antimicrobial Activities
Research has also delved into the biological applications of these compounds. Zhao et al. (2018) synthesized a series of 6-chloro-2-(propylthio)-8,9-dihydro-7H-purine-8-caboxamide derivatives and evaluated their antiproliferative activities on different human cancer cell lines. The structure-activity relationships were explored, highlighting the potential of these compounds as selective anti-lung cancer agents (Zhao et al., 2018). Furthermore, Sheykhi-Estalkhjani et al. (2020) synthesized new 8,9-dihydro-7H-purine-6-carboxamide derivatives and evaluated their antibacterial activities against various bacterial strains, demonstrating their potential as antimicrobial agents (Sheykhi-Estalkhjani et al., 2020).
properties
IUPAC Name |
9-(3-methoxyphenyl)-2-(4-nitrophenyl)-8-oxo-7H-purine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N6O5/c1-30-13-4-2-3-12(9-13)24-18-15(22-19(24)27)14(16(20)26)21-17(23-18)10-5-7-11(8-6-10)25(28)29/h2-9H,1H3,(H2,20,26)(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XINVWUFKPZWYIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N6O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-(3-methoxyphenyl)-2-(4-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.